molecular formula C29H30N2O3S3 B1599098 3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate CAS No. 28784-39-6

3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate

Cat. No. B1599098
CAS RN: 28784-39-6
M. Wt: 550.8 g/mol
InChI Key: BCJMYXULAHGVFY-UHFFFAOYSA-N
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Description

3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate is a useful research compound. Its molecular formula is C29H30N2O3S3 and its molecular weight is 550.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility and Absorption Studies

Research on the effect of unsaturation on the absorption of gases in imidazolium-based ionic liquids, including those with benzothiazole derivatives, indicates how unsaturation in the side chain influences gas solubility. Such studies are crucial for understanding solvent properties in gas absorption processes, highlighting the potential of these compounds in separations and chemical processing technologies (Moura et al., 2013).

Catalysis and Synthesis

Research into the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions showcases the utility of certain benzothiazole derivatives in facilitating complex organic transformations. This can be particularly important in the synthesis of pharmaceuticals and bioactive compounds (Greig et al., 2001).

Photophysical Properties

Studies on the photophysical properties of related dyes explore the structural and electronic factors affecting their light absorption and emission behaviors. Such research can inform the design of optical materials, sensors, and fluorescent markers for biological applications (Avakyan et al., 2014).

Biochemical Applications

Investigations into the activity of coenzyme M analogues in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum reveal the potential of benzothiazole sulfonates in biochemistry and microbiology. Such compounds can serve as analogues or inhibitors in enzymatic pathways, offering insights into microbial metabolism and biotechnological applications (Gunsalus et al., 1978).

Green Chemistry and Environmental Applications

The exploration of sulfonic acid functionalized imidazolium salts in catalysis emphasizes the role of benzothiazole derivatives in promoting environmentally friendly chemical reactions. This aligns with the principles of green chemistry, aiming to reduce hazardous substances and improve efficiency in chemical processes (Khazaei et al., 2011).

properties

IUPAC Name

3-[2-[2-[(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O3S3/c1-4-21(18-27-30(5-2)24-17-20(3)11-13-25(24)35-27)19-28-31(15-8-16-37(32,33)34)29-23-10-7-6-9-22(23)12-14-26(29)36-28/h6-7,9-14,17-19H,4-5,8,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJMYXULAHGVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C=CC(=C5)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394129
Record name 3-(2-{2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}naphtho[1,2-d][1,3]thiazol-1-ium-1-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate

CAS RN

28784-39-6
Record name 3-(2-{2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}naphtho[1,2-d][1,3]thiazol-1-ium-1-yl)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl}-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide inner salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate
Reactant of Route 2
3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate
Reactant of Route 3
3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate
Reactant of Route 4
3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate
Reactant of Route 5
3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate
Reactant of Route 6
3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate

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